molecular formula C3H3N3S3 B7766673 1,3,5-triazine-2,4,6-trithiol

1,3,5-triazine-2,4,6-trithiol

Cat. No.: B7766673
M. Wt: 177.3 g/mol
InChI Key: WZRRRFSJFQTGGB-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-trithiol: is an organic compound with the molecular formula C3H3N3S3 It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-trithiol can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with sodium hydrosulfide in the presence of a base. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4,6-trithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

1,3,5-Triazine-2,4,6-trithiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. .

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-trithiol involves its ability to form strong chemical bonds with metal ions. This property is particularly useful in applications such as heavy metal removal and catalysis. The thiol groups in the compound can coordinate with metal ions, forming stable complexes that can be easily separated from the reaction mixture. This coordination chemistry is also exploited in various catalytic processes, where the compound acts as a ligand to enhance the reactivity of metal catalysts .

Comparison with Similar Compounds

    1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used as a precursor for the synthesis of herbicides and disinfectants.

    1,3,5-Triazine-2,4,6-trichloride (Cyanuric Chloride): Employed in the synthesis of various agrochemicals and pharmaceuticals.

Uniqueness: 1,3,5-Triazine-2,4,6-trithiol is unique due to the presence of three thiol groups, which impart distinct chemical properties compared to its analogs. The thiol groups enhance its ability to form strong bonds with metal ions, making it particularly useful in applications such as heavy metal removal and catalysis. This sets it apart from other triazine derivatives, which may not possess the same level of reactivity or versatility .

Properties

IUPAC Name

1,3,5-triazine-2,4,6-trithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRRFSJFQTGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NC(=N1)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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